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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected 13C Nuclear
Magnetic Resonance (NMR) data for 2-(4-Methylphenoxy)benzaldehyde. Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
predicted dataset based on established chemical shift principles for analogous structures.
Furthermore, a detailed, generalized experimental protocol for the acquisition of 13C NMR data
for aromatic aldehydes and ethers is provided, alongside a logical workflow for spectral
analysis.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 2-(4-
Methylphenoxy)benzaldehyde. These predictions are derived from typical chemical shift
ranges for carbons in similar electronic environments. The chemical shifts () are reported in
parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
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Predicted Chemical Shift

Carbon Atom Description
(ppm)

C=0 190 - 195 Aldehyde Carbonyl

Aromatic Carbon (bearing the
C2 155 - 160

phenoxy group)

Aromatic Carbon (of the p-
c1 150 - 155 cresol unit, bearing the ether

oxygen)

Aromatic Carbon (of the p-
c4 135 - 140 cresol unit, bearing the methyl

group)

Aromatic Carbon (ortho to the
C6 133-138

aldehyde)

Aromatic Carbon (para to the
Cc4 128 - 133

phenoxy group)

Aromatic Carbons (ortho to the
c2/ce’ 128 - 133 methyl group in the p-cresol

unit)

Aromatic Carbon (ipso to the
C1 125-130

aldehyde group)

Aromatic Carbons (meta to the
C3/C5 120 - 125

aldehyde and phenoxy groups)

Aromatic Carbons (meta to the
C3/C5' 115-120 methyl group in the p-cresol

unit)
CH3 20-25 Methyl Carbon

Disclaimer: These are computationally predicted values and may differ from experimental
results.
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Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general yet detailed procedure for acquiring a high-quality 13C NMR
spectrum of an aromatic compound such as 2-(4-Methylphenoxy)benzaldehyde.

1. Sample Preparation:

o Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of
interfering signals from impurities.

e Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2-
(4-Methylphenoxy)benzaldehyde, Chloroform-d (CDCI3) or Dimethyl sulfoxide-d6 (DMSO-
d6) are suitable choices.

o Concentration: A concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated
solvent is typically adequate for a standard 13C NMR experiment.

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

2. NMR Spectrometer Setup:

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to
achieve good signal dispersion.

e Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.
o Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3. Data Acquisition Parameters:

o Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on
Bruker instruments) should be performed.

o Pulse Width: Calibrate the 90° pulse width for 13C.

o Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically
from O to 220 ppm.
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e Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

o Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full
relaxation of the carbon nuclei, which is important for obtaining accurate integrations,
although less critical for qualitative analysis.

e Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is
required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an
adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

o Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free
Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

e Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive,
absorptive lineshape.

» Baseline Correction: Apply a baseline correction to obtain a flat baseline across the
spectrum.

» Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the 13C NMR spectrum
of 2-(4-Methylphenoxy)benzaldehyde.
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Caption: Logical workflow for 13C NMR spectral analysis.

¢ To cite this document: BenchChem. [In-Depth Technical Guide: 13C NMR Data for 2-(4-
Methylphenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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